![molecular formula C13H23N B13582774 3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine](/img/structure/B13582774.png)
3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine
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Overview
Description
3-({Bicyclo[221]heptan-2-yl}methyl)piperidine is a complex organic compound featuring a bicyclic structure fused with a piperidine ring
Preparation Methods
The synthesis of 3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic structure: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction involving cyclopentadiene and a suitable dienophile.
Functionalization: The resulting bicyclic compound is then functionalized to introduce the desired substituents, such as a methyl group at the 2-position.
Piperidine ring formation:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions, such as hydrogenation, can be performed using catalysts like palladium on carbon to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring or the bicyclic structure, using reagents like alkyl halides or sulfonates.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), varying temperatures, and specific catalysts or bases .
Scientific Research Applications
3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine has diverse applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in developing antagonists for chemokine receptors like CXCR2, which are implicated in cancer metastasis.
Materials Science: Its unique structure makes it a candidate for studying molecular interactions and stability in various materials.
Biological Studies: The compound’s interactions with biological macromolecules are of interest for understanding its potential therapeutic effects and toxicity profiles.
Mechanism of Action
The mechanism of action of 3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs). The compound may act as an antagonist or agonist, modulating the activity of these receptors and influencing downstream signaling pathways. This modulation can result in various biological effects, including anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine can be compared with other bicyclic compounds, such as:
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core but differ in functional groups, affecting their reactivity and applications.
Piperidine derivatives: Compounds like biperiden, which also contain a piperidine ring, are used in treating neurological disorders and offer insights into the pharmacological potential of piperidine-containing molecules.
The uniqueness of this compound lies in its combined bicyclic and piperidine structure, providing a versatile scaffold for chemical modifications and diverse applications .
Properties
Molecular Formula |
C13H23N |
---|---|
Molecular Weight |
193.33 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanylmethyl)piperidine |
InChI |
InChI=1S/C13H23N/c1-2-11(9-14-5-1)8-13-7-10-3-4-12(13)6-10/h10-14H,1-9H2 |
InChI Key |
ABGXMJKYKKHQNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2CC3CCC2C3 |
Origin of Product |
United States |
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